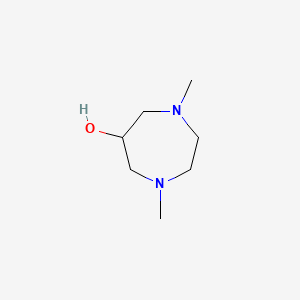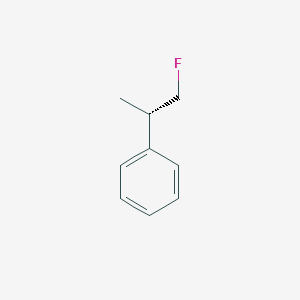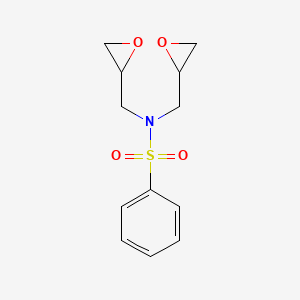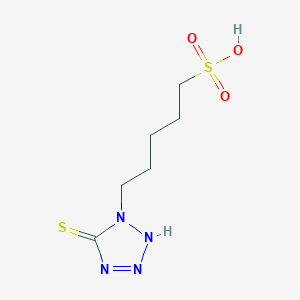![molecular formula C15H21N5O B8487177 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B8487177.png)
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone is a complex organic compound that belongs to the class of pyrrolopyrimidines.
Métodos De Preparación
The synthesis of 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone involves several steps. One common synthetic route includes the following steps :
Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Substitution reactions:
Piperidine ring formation: The piperidine ring is formed and subsequently functionalized with the ethanone group.
Industrial production methods often involve optimization of these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of protein kinases involved in cancer and other diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, primarily protein kinases . The compound binds to the active site of the kinase, inhibiting its activity by preventing the phosphorylation of substrate proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases characterized by abnormal kinase activity .
Comparación Con Compuestos Similares
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone can be compared with other similar compounds, such as :
Tofacitinib: A Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Ruxolitinib: Another JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK inhibitor used for the treatment of moderate to severe rheumatoid arthritis.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain protein kinases, potentially offering advantages in terms of efficacy and safety over other inhibitors .
Propiedades
Fórmula molecular |
C15H21N5O |
|---|---|
Peso molecular |
287.36 g/mol |
Nombre IUPAC |
1-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N5O/c1-10-5-7-20(11(2)21)8-13(10)19(3)15-12-4-6-16-14(12)17-9-18-15/h4,6,9-10,13H,5,7-8H2,1-3H3,(H,16,17,18) |
Clave InChI |
FJIVGKFVGCGMFC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
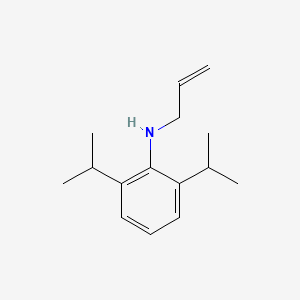
![(2-{[4-(Chloromethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B8487103.png)
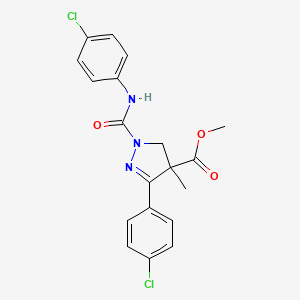
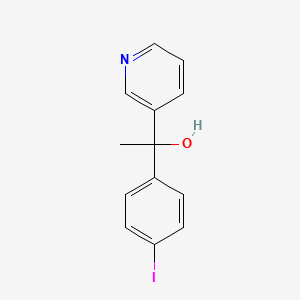
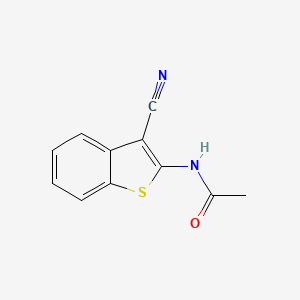
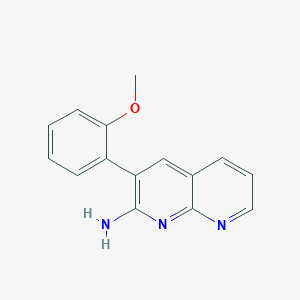
![1-[4-(6-Chloro-3-nitropyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B8487127.png)
